2-(4-Tert-butylphenyl)-6-chloroquinoline-4-carbonyl chloride
Overview
Description
2-(4-Tert-butylphenyl)-6-chloroquinoline-4-carbonyl chloride is an organic compound that features a quinoline core substituted with a tert-butylphenyl group and a chloro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenyl)-6-chloroquinoline-4-carbonyl chloride typically involves multi-step organic reactions. One common method starts with the preparation of 4-tert-butylphenylamine, which is then subjected to a Friedländer synthesis to form the quinoline core. The chloro group is introduced via electrophilic aromatic substitution, and the carbonyl chloride functionality is added using thionyl chloride or oxalyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butylphenyl)-6-chloroquinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The chloro group can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The carbonyl chloride group can react with nucleophiles such as amines or alcohols to form amides or esters.
Oxidation and Reduction: The quinoline core can undergo oxidation or reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like iodine or bromine in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents such as primary amines or alcohols in the presence of a base.
Oxidation and Reduction: Reagents like potassium permanganate for oxidation and sodium borohydride for reduction.
Major Products Formed
Amides and Esters: Formed from nucleophilic substitution reactions with amines and alcohols.
Halogenated Derivatives: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
2-(4-Tert-butylphenyl)-6-chloroquinoline-4-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: Employed in the development of organic semiconductors and light-emitting diodes.
Biological Studies: Investigated for its potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylphenyl)-6-chloroquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors involved in disease pathways. The quinoline core is known to intercalate with DNA, potentially disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(4-Tert-butylphenyl)-6-chloroquinoline-4-carbonyl chloride is unique due to the presence of both a chloro group and a tert-butylphenyl group on the quinoline core. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-6-chloroquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO/c1-20(2,3)13-6-4-12(5-7-13)18-11-16(19(22)24)15-10-14(21)8-9-17(15)23-18/h4-11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVQIYYMOQMQNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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